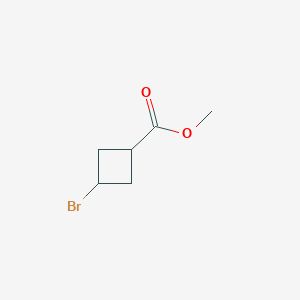

Methyl 3-bromocyclobutane-1-carboxylate

Description

The exact mass of the compound this compound is 191.97859 g/mol and the complexity rating of the compound is 118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHGFNZFJXRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785181, DTXSID201192971, DTXSID601200815 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4935-00-6, 1523618-35-0, 1638771-96-6 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl 3-bromocyclobutane-1-carboxylate

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1] Methyl 3-bromocyclobutane-1-carboxylate stands out as a particularly valuable bifunctional building block, offering two distinct points for chemical elaboration. This technical guide provides a detailed exploration of a robust and reproducible synthetic route to this key intermediate, starting from commercially available materials. We delve into the causality behind experimental choices, from reagent selection to purification strategies, and provide a comprehensive framework for the analytical characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Value of the Cyclobutane Moiety in Drug Discovery

The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in drug design. The cyclobutane ring, with a strain energy of 26.3 kcal mol⁻¹, offers a unique three-dimensional geometry that distinguishes it from more common cyclic and acyclic linkers.[1]

Key Advantages of the Cyclobutane Scaffold:

-

Conformational Restriction: Replacing flexible alkyl chains with a 1,3-disubstituted cyclobutane ring can significantly reduce the number of accessible conformations, potentially lowering the entropic penalty upon binding to a biological target.[1]

-

Improved Metabolic Stability: The cyclobutane core is generally inert to common metabolic pathways, offering an advantage over more labile structures. This was a key strategy in the development of the IDH1 inhibitor Ivosidenib, where replacing a metabolically vulnerable cyclohexane with a difluorocyclobutane moiety enhanced the drug's pharmacokinetic profile.

-

Vectorial Projection of Substituents: The defined cis and trans geometries of the cyclobutane ring allow for precise spatial orientation of key pharmacophoric groups, enabling chemists to finely tune interactions within a binding pocket.

-

Physicochemical Property Modulation: The introduction of this Fsp³-rich scaffold can reduce planarity and improve solubility compared to aromatic bioisosteres, properties that are critical for successful drug development.[2]

This compound is an exemplary building block that embodies these advantages. The methyl ester provides a handle for amide bond formation or reduction to a primary alcohol, while the bromine atom is primed for nucleophilic substitution or cross-coupling reactions.

A Recommended Synthetic Pathway

While numerous methods exist for constructing cyclobutane rings, such as [2+2] cycloadditions, a practical and scalable approach for this specific target involves the functional group interconversion of a readily available precursor.[3] The following three-step sequence starting from 3-oxocyclobutanecarboxylic acid is recommended for its reliability and use of standard laboratory transformations.

Caption: Multi-step synthesis of the target compound.

-

Step A: Esterification: The initial step involves the protection of the carboxylic acid as a methyl ester. A Fischer esterification using methanol with a catalytic amount of strong acid is a cost-effective and straightforward method. This prevents the acidic proton from interfering with subsequent steps.

-

Step B: Reduction: The ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This choice is critical as harsher reagents (e.g., LiAlH₄) could also reduce the ester functionality. This step typically yields a mixture of cis and trans diastereomers, which can often be carried forward into the next step.

-

Step C: Bromination: The hydroxyl group is converted to the target bromide. Several methods are effective, including the use of phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃). The choice of reagent depends on factors like scale, desired stereochemical outcome (inversion or retention), and ease of purification.

Detailed Experimental Protocol & Workflow

The following protocol details a representative procedure for the synthesis and purification of this compound.

Synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate

-

Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-oxocyclobutanecarboxylate, which can often be used without further purification.

-

Reduction: Dissolve the crude keto-ester in methanol (5-10 mL per gram) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3-hydroxycyclobutane-1-carboxylate as a mixture of diastereomers.

Synthesis of this compound

This procedure should be performed in a well-ventilated fume hood as PBr₃ is corrosive and reacts violently with water.

-

Reaction Setup: Dissolve the crude Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous diethyl ether or dichloromethane (10-15 mL per gram) in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

-

Cool the solution to -10 °C or 0 °C using an appropriate cooling bath.

-

Bromination: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to light yellow liquid.

Caption: Overall experimental workflow diagram.

Comprehensive Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized product. The presence of both cis and trans isomers will result in two sets of signals in the NMR spectra.

| Property | Value | Reference |

| Molecular Formula | C₆H₉BrO₂ | |

| Molecular Weight | 193.04 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Purity | >97% (typically achieved post-chromatography) | |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Analysis | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR (CDCl₃) | ~ 3.75 (s, 3H) | Methoxy (-OCH₃) protons. |

| ~ 4.2-4.5 (m, 1H) | Proton on the bromine-bearing carbon (CH-Br). | |

| ~ 2.5-3.2 (m, 3H) | Remaining cyclobutane ring protons. | |

| ~ 2.2-2.5 (m, 2H) | Remaining cyclobutane ring protons. | |

| ¹³C NMR (CDCl₃) | ~ 173-175 | Ester carbonyl carbon (C=O). |

| ~ 52 | Methoxy carbon (-OCH₃). | |

| ~ 40-45 | Carbon bearing the bromine atom (C-Br). | |

| ~ 30-38 | Remaining cyclobutane carbons (CH₂ and CH). |

Note: The exact chemical shifts and multiplicities will vary between the cis and trans isomers.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Functional Group | Expected Frequency (cm⁻¹) | Appearance |

| C=O (Ester) | ~ 1735 | Strong, sharp |

| C-O (Ester) | ~ 1170-1250 | Strong |

| C(sp³)-H | ~ 2850-3000 | Medium to strong |

| C-Br | ~ 550-650 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry is particularly diagnostic due to the characteristic isotopic signature of bromine.

| Analysis | Expected m/z | Interpretation |

| Molecular Ion | 192 / 194 | M⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio, characteristic of a single bromine atom (⁷⁹Br/⁸¹Br).[6] |

| Fragmentation | 161 / 163 | Loss of the methoxy group (-OCH₃). |

| Fragmentation | 113 | Loss of the bromine atom (-Br). |

| Fragmentation | 59 | Carbomethoxy fragment ([COOCH₃]⁺). |

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound, a high-value building block for drug discovery. By understanding the rationale behind each synthetic step and employing a robust purification and characterization strategy, research and development teams can confidently produce this intermediate for incorporation into their synthetic programs. The unique conformational and physicochemical properties imparted by the cyclobutane core will continue to make it an attractive scaffold for the development of next-generation therapeutics.[7]

References

-

Willems, S., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 1-19. Available at: [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

-

Davies, H. M. L., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1836–1849. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Available at: [Link]

-

Namyslo, J. C., & Stanitzek, T. (2007). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 107(12), 5501–5566. Available at: [Link]

-

Bellus, D. (1994). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 94(3), 567–590. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Available at: [Link]

-

Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes. Available at: [Link]

- Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.

- Google Patents. (n.d.). US4521595A - Process for the purification of esters.

-

ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Available at: [Link]

- Google Patents. (n.d.). US4304925A - Process for purifying esters.

-

YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 1-(4-bromo-butyl)-2-oxo-cyclopentane-1-carboxylate - Optional[13C NMR]. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. Available at: [Link]

-

Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Available at: [Link]

-

NIST WebBook. (n.d.). Butane, 1-bromo-3-methyl-. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

NIST WebBook. (n.d.). Butane, 1-bromo-3-methyl- Mass Spectrum. Available at: [Link]

-

PubChem. (n.d.). 3-Bromocyclobutane-1-carboxylic acid. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. This compound CAS#: 4935-00-6 [m.chemicalbook.com]

- 6. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromocyclobutane-1-carboxylate

Introduction

The puckered conformation of the cyclobutane ring introduces a layer of complexity to its NMR spectra, influencing chemical shifts and coupling constants in a predictable manner. A thorough understanding of these conformational dynamics is essential for the accurate interpretation of the spectral data.[1] This guide will delve into these nuances, providing a detailed rationale for the assignment of spectral features.

Molecular Structure and Isomerism

Methyl 3-bromocyclobutane-1-carboxylate (C₆H₉BrO₂) exists as two diastereomers: cis and trans. The spatial relationship between the bromo and the methoxycarbonyl substituents dictates the overall stereochemistry of the molecule. This guide will consider the spectroscopic features of both isomers, as commercial samples are often available as a mixture.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The predicted ¹H NMR spectrum of this compound provides key insights into its structure.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 - 4.5 | Multiplet | 1H | CH-Br | The proton attached to the carbon bearing the bromine atom is expected to be significantly deshielded due to the electronegativity of bromine. |

| ~3.7 | Singlet | 3H | O-CH₃ | The methyl protons of the ester group are in a distinct chemical environment and appear as a singlet. |

| ~3.0 - 3.3 | Multiplet | 1H | CH-COOCH₃ | The proton on the carbon bearing the ester group is deshielded by the electron-withdrawing nature of the carbonyl group. |

| ~2.4 - 2.9 | Multiplet | 4H | CH₂ | The four methylene protons on the cyclobutane ring will be diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. The cis and trans isomers will have distinct patterns in this region. |

Expert Insights: The complexity of the methylene proton signals arises from the puckered nature of the cyclobutane ring, which leads to different magnetic environments for the axial and equatorial protons.[1] The coupling constants between these protons can provide valuable information about the ring's conformation. For instance, the vicinal coupling constants (Jcis and Jtrans) will differ, and long-range coupling across the ring may also be observed.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift. |

| ~52 | O-CH₃ | The carbon of the methyl ester group. |

| ~40 - 45 | CH-Br | The carbon atom bonded to bromine is deshielded. |

| ~35 - 40 | CH-COOCH₃ | The carbon atom bonded to the ester group. |

| ~30 - 35 | CH₂ | The two methylene carbons of the cyclobutane ring. These may be non-equivalent depending on the isomer. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950-3000 | Medium-Strong | C-H stretch (sp³) | Stretching vibrations of the C-H bonds in the cyclobutane ring and methyl group.[2] |

| ~1735 | Strong, Sharp | C=O stretch (ester) | The strong, sharp absorption is characteristic of the carbonyl group in a saturated ester.[3][4][5] |

| ~1170-1250 | Strong | C-O stretch (ester) | Stretching vibrations of the C-O single bonds of the ester functional group.[5] |

| ~550-650 | Medium-Strong | C-Br stretch | The carbon-bromine stretching vibration appears in the fingerprint region of the spectrum.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a doublet with roughly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Key Fragments:

-

m/z 192/194: Molecular ion peak ([C₆H₉BrO₂]⁺).

-

m/z 161/163: Loss of a methoxy group (•OCH₃) from the molecular ion.

-

m/z 113: Loss of a bromine radical (•Br) from the molecular ion. This is a common fragmentation pathway for alkyl halides.[7]

-

m/z 59: Fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺).

-

m/z 54: Loss of both the bromine and the methoxycarbonyl group, corresponding to the cyclobutyl radical cation.

Expert Insights: The fragmentation of cyclic esters can be complex, often involving ring-opening followed by further fragmentation.[8][9] The presence of the bromine atom provides a distinct isotopic signature that is invaluable for identifying bromine-containing fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing predicted NMR, IR, and MS data, provides a detailed and instructive guide for its structural elucidation. The interpretation of the ¹H and ¹³C NMR spectra requires careful consideration of the conformational dynamics of the cyclobutane ring. The IR spectrum confirms the presence of the key ester and alkyl halide functional groups, while the mass spectrum provides definitive information on the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling the confident identification and characterization of this important chemical building block.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Mestrelab Research. (n.d.). NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

PubMed. (2000). Mass spectrometric study of six cyclic esters. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass spectrometric study of six cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. whitman.edu [whitman.edu]

Introduction: The Strategic Value of Strained Scaffolds in Modern Chemistry

An In-Depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

In the landscape of contemporary drug discovery and materials science, the pursuit of novel molecular architectures that confer unique three-dimensional properties is paramount. Among these, strained carbocyclic systems, particularly the cyclobutane motif, have emerged as powerful tools for medicinal chemists.[1] this compound (CAS No: 4935-00-6) represents a key building block in this class. It is a bifunctional molecule featuring a reactive bromine atom and a versatile methyl ester, both anchored to a compact, puckered cyclobutane ring.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer field-proven insights into the compound's properties, reactivity, synthesis, and strategic applications, grounded in established scientific principles. We will explore the causality behind its chemical behavior and provide a framework for its effective utilization in research and development programs.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The data presented below has been consolidated from multiple sources to provide a reliable reference.

Physicochemical Properties

This compound is typically supplied as a mixture of cis and trans isomers.[2] The presence of these stereoisomers is a critical consideration for subsequent synthetic steps and final product characterization. It appears as a colorless to light yellow liquid under standard conditions.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 4935-00-6 | [2][3][4][5][6] |

| Molecular Formula | C₆H₉BrO₂ | [3][5][7][8] |

| Molecular Weight | 193.04 g/mol | [3][4][5][8] |

| Appearance | Colorless to Light Yellow Liquid | [2][3][4] |

| Predicted Density | 1.570 ± 0.06 g/cm³ | [4] |

| Specific Gravity (20/20) | 1.48 | |

| Predicted Boiling Point | 193.8 ± 33.0 °C (at 760 mmHg) | [4] |

| Flash Point | 71 °C | |

| Purity (Typical) | >98.0% (GC, total of isomers) | [2] |

| Storage Conditions | Sealed in a dry, well-ventilated place. Refrigerated (0-10°C).[4] Heat sensitive. |

Stereochemistry: The cis/trans Isomer Landscape

The substitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers. The relative orientation of the bromo and carboxylate groups significantly influences the molecule's shape, dipole moment, and reactivity. For applications where specific three-dimensional orientations are required to fit into a protein's active site, separation of these isomers or stereoselective synthesis may be necessary. Commercially available products are often sold as a mixture, and researchers should confirm the isomeric ratio via techniques like GC or NMR before use.

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of this compound is a self-validating step in any experimental workflow. The following are the expected spectroscopic characteristics:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of cis/trans isomers. Key signals would include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

-

Multiplets for the methine protons (CH-Br and CH-CO₂Me) in the 3.0-4.5 ppm range. The proton alpha to the bromine will be significantly downfield.

-

Multiplets for the methylene protons (-CH₂-) of the cyclobutane ring, likely between 2.0-3.0 ppm.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment:

-

The carbonyl carbon (-C=O) of the ester at ~170-175 ppm.

-

The methoxy carbon (-OCH₃) around 52 ppm.

-

The carbon bearing the bromine (C-Br) at ~40-50 ppm.

-

The methine carbon bearing the ester group (C-CO₂Me).

-

The methylene carbons of the ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks [M]⁺ and [M+2]⁺ would be expected at m/z 192 and 194, respectively.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. C-H stretching and bending vibrations for the aliphatic ring and methyl group will also be present.

Part 2: Chemical Reactivity and Synthetic Strategy

From a synthetic chemist's perspective, this compound is a versatile intermediate. Its reactivity is dominated by the chemistry of the carbon-bromine bond, influenced by the strained four-membered ring.

Core Reactivity Pathways

The primary utility of this molecule stems from the C-Br bond, which allows for two major transformation types: nucleophilic substitution and elimination. The choice of reagents and conditions dictates the outcome.

Caption: Primary reaction pathways for this compound.

-

Nucleophilic Substitution: The bromine atom serves as an excellent leaving group. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, azides, thiols, cyanides) via an Sₙ2 mechanism. This is the most common application, enabling the construction of more complex molecules. The strained nature of the ring can influence reaction rates compared to acyclic analogues.

-

Elimination: In the presence of a strong, non-nucleophilic base (e.g., DBU, t-BuOK), an E2 elimination can occur to form the corresponding cyclobutene derivative. This pathway is useful for creating unsaturated four-membered rings.

Representative Synthetic Protocol: Bromination of a Hydroxy Ester

A common and reliable method to synthesize the title compound is via the bromination of a precursor alcohol, Methyl 3-hydroxycyclobutanecarboxylate. This multi-step approach, often starting from 3-oxocyclobutanecarboxylic acid, is a staple in synthetic labs.[8]

Workflow: From Ketone to Bromoester

Caption: A typical synthetic workflow to produce the target compound.

Step-by-Step Methodology:

-

Reduction of the Ketone:

-

Dissolve Methyl 3-oxocyclobutanecarboxylate in a suitable solvent like methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.

-

Slowly add sodium borohydride (NaBH₄) portion-wise, monitoring for gas evolution. The borohydride serves as the reducing agent, converting the ketone to a secondary alcohol.

-

Stir the reaction for 30-60 minutes at 0 °C, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully with a weak acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer (e.g., over MgSO₄), filter, and concentrate under reduced pressure to yield Methyl 3-hydroxycyclobutanecarboxylate.

-

-

Bromination of the Alcohol (Appel Reaction):

-

Causality Note: This step converts the hydroxyl group, a poor leaving group, into a bromide, an excellent leaving group, via a phosphonium intermediate.

-

In a separate flask under an inert atmosphere, dissolve the crude alcohol from the previous step and triphenylphosphine (PPh₃) in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Cool the mixture to 0 °C.

-

Add carbon tetrabromide (CBr₄) portion-wise. This generates the reactive brominating species in situ.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 12-48h) until the reaction is complete by TLC/GC-MS.

-

Concentrate the reaction mixture and purify the crude product via column chromatography on silica gel to isolate the final product, this compound.

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a strategic building block. The cyclobutane ring is not merely a passive spacer; it actively imparts desirable properties to drug candidates.[1]

-

Scaffold Hopping and Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or larger cyclic systems. This allows chemists to "hop" from a known chemical scaffold to a novel one, potentially escaping patent limitations or improving properties like solubility.

-

Improving Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a phenyl ring with a saturated cyclobutane ring can block this metabolic pathway, increasing the drug's half-life and bioavailability.[1]

-

Conformational Restriction and 3D Shape: Unlike flexible alkyl chains, the puckered cyclobutane ring locks substituents into well-defined spatial orientations. This conformational rigidity can enhance binding affinity to a biological target by reducing the entropic penalty of binding. This allows for precise positioning of key pharmacophoric groups.[1]

-

Vectorial Exit: The defined substitution patterns on the cyclobutane ring allow chemists to project functional groups into specific regions of a protein's binding pocket, optimizing interactions and filling hydrophobic pockets.

Part 4: Safety, Handling, and Storage

As with any reactive chemical, adherence to proper safety protocols is non-negotiable. The following information is synthesized from available Safety Data Sheets (SDS).[2][5][9]

| Hazard Information | Details | Source(s) |

| GHS Pictogram(s) | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [10] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | [10] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

In case of Contact: If skin contact occurs, wash off with soap and plenty of water.[5] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Fire Safety: The compound is a combustible liquid.[2] Keep away from heat, sparks, and open flames.[2][9] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[5][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] It is noted to be heat sensitive.

Conclusion

This compound is more than a simple halogenated ester; it is a sophisticated chemical tool that provides access to the valuable cyclobutane scaffold. Its well-defined reactivity, combined with the unique stereochemical and metabolic advantages conferred by the four-membered ring, makes it an indispensable building block for the modern medicinal chemist. By understanding its core properties, reactivity, and safe handling procedures as outlined in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

-

MSDS of this compound. (n.d.). Retrieved January 3, 2026, from [Link]

-

Methyl 3-methylcyclobutene-1-carboxylate | C7H10O2 | CID 12523845 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(17). Available from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4935-00-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 4935-00-6 [m.chemicalbook.com]

- 5. capotchem.cn [capotchem.cn]

- 6. This compound | 4935-00-6 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - CAS:4935-00-6 - Abovchem [abovchem.com]

An In-depth Technical Guide to CAS Numbers 4935-00-6 and 4919-33-9

A Note on Chemical Identification: Initial research into CAS number 4935-00-6 reveals a common association in chemical databases with the compound Methyl 3-Bromocyclobutanecarboxylate. However, searches for this CAS number also frequently yield results for 4-Ethoxyphenylacetic acid, which has the distinct CAS number 4919-33-9. This guide will therefore provide a comprehensive overview of both compounds to ensure clarity and address any potential ambiguity for the researcher.

Part 1: Methyl 3-Bromocyclobutanecarboxylate (CAS 4935-00-6)

Chemical Identity and Overview

Methyl 3-Bromocyclobutanecarboxylate is a halogenated organic compound belonging to the class of cyclobutanes and esters.[1] Its structure consists of a cyclobutane ring substituted with a bromine atom and a methyl carboxylate group. This compound is primarily utilized as a building block in organic synthesis.[2]

Physicochemical Properties

The key physicochemical properties of Methyl 3-Bromocyclobutanecarboxylate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4935-00-6 | [2][] |

| Molecular Formula | C6H9BrO2 | [2][] |

| Molecular Weight | 193.04 g/mol | [] |

| IUPAC Name | methyl 3-bromocyclobutane-1-carboxylate | [] |

| Appearance | Liquid | [2] |

| Purity | Typically >95-98% | [2] |

| Boiling Point | 193.8±33.0 °C (Predicted) | [4] |

| Density | 1.570±0.06 g/cm3 (Predicted) | [4] |

| Storage Temperature | Sealed in dry, under -20°C or ambient | [4] |

| Canonical SMILES | COC(=O)C1CC(C1)Br | [] |

| InChI Key | PXUHGFNZFJXRFN-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

Detailed synthesis routes for Methyl 3-Bromocyclobutanecarboxylate are not extensively described in the provided search results. However, its structure suggests it is likely synthesized from cyclobutane precursors. As a halogenated ester, it is expected to undergo reactions typical of these functional groups, such as nucleophilic substitution at the carbon bearing the bromine and hydrolysis or transesterification of the ester group.

Applications in Research and Development

Methyl 3-Bromocyclobutanecarboxylate is primarily positioned as a research chemical and a building block in organic synthesis.[2][] Its utility lies in the introduction of the cyclobutane moiety into larger, more complex molecules. The presence of both a bromo and an ester functional group allows for sequential and regioselective reactions, making it a versatile intermediate for medicinal chemistry and materials science.

Safety and Handling

Detailed safety data for Methyl 3-Bromocyclobutanecarboxylate is not extensively provided in the search results. As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Commercial Suppliers

Several chemical suppliers offer Methyl 3-Bromocyclobutanecarboxylate for research and development purposes. Notable suppliers include:

Part 2: 4-Ethoxyphenylacetic Acid (CAS 4919-33-9)

Chemical Identity and Overview

4-Ethoxyphenylacetic acid is an aromatic carboxylic acid.[7] It is a derivative of benzeneacetic acid with an ethoxy group at the para position.[8] This compound is a significant intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[9] It is also used as a fuel additive.[9]

Physicochemical Properties

The key physicochemical properties of 4-Ethoxyphenylacetic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4919-33-9 | [10][11][12] |

| Synonyms | 2-(4-ethoxyphenyl)acetic acid, p-ethoxyphenylacetic acid | [7][11] |

| Molecular Formula | C10H12O3 | [8][13] |

| Molecular Weight | 180.20 g/mol | [8][10] |

| Appearance | White to cream crystalline powder or solid | [13][14] |

| Melting Point | 86-91 °C | [9][14] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water | [7] |

| Purity | Typically ≥97.5% | [14] |

| Canonical SMILES | CCOC1=CC=C(CC(=O)O)C=C1 | [15] |

| InChI Key | ZVVWZNFSMIFGEP-UHFFFAOYSA-N | [14] |

Synthesis and Manufacturing

A patented method for preparing 4-Ethoxyphenylacetic acid involves a three-step process designed to be safer and more environmentally friendly than older methods that used sodium cyanide.[16]

Workflow for the Synthesis of 4-Ethoxyphenylacetic Acid

Caption: Synthesis of 4-Ethoxyphenylacetic Acid via a three-step reaction.

This process begins with the formylation of phenetole, followed by a phase transfer catalysis reaction with chloroform, and concludes with a reduction (hydrogenolysis) to yield the final product.[16] This method avoids the use of highly toxic reagents like sodium cyanide and reduces the formation of byproducts, simplifying purification.[16]

Applications and Research Areas

4-Ethoxyphenylacetic acid is a versatile intermediate with applications in several fields:

-

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[9] Its structural motif is found in compounds being investigated for various therapeutic effects. While not extensively detailed, its derivatives are of interest in drug discovery.

-

Agrochemicals: It is used in the production of certain pesticides.[9]

-

Materials Science: It is an intermediate in the manufacturing of liquid crystal materials.[9]

While the biological activity of 4-Ethoxyphenylacetic acid itself is not well-documented in the provided results, related compounds like 4-hydroxyphenylacetic acid have shown anti-inflammatory properties and can modulate the catecholamine neurotransmitter system.[17][18] This suggests that derivatives of phenylacetic acid are a rich area for further investigation in drug development.

Experimental Protocol: General Esterification

The carboxylic acid functional group of 4-Ethoxyphenylacetic acid allows for standard esterification reactions, a common step in derivatizing the molecule for drug development or other synthetic processes.

Objective: To synthesize the methyl ester of 4-Ethoxyphenylacetic acid.

Materials:

-

4-Ethoxyphenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Ethoxyphenylacetic acid (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reflux: Attach a condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 4-ethoxyphenylacetate.

-

Purification: The crude product can be further purified by column chromatography if necessary.

Safety and Handling

4-Ethoxyphenylacetic acid presents several hazards that require careful handling.[13]

-

Classification: It is classified as harmful if swallowed (Acute Oral Toxicity, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2). It may also cause respiratory irritation.[13]

-

Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep in a dry, cool, and well-ventilated place with the container tightly closed.[13]

Commercial Suppliers

4-Ethoxyphenylacetic acid is readily available from a variety of chemical suppliers, including:

-

INDOFINE Chemical Company[10]

-

Santa Cruz Biotechnology[8]

-

Sigma-Aldrich

-

ChemicalBook[9]

-

ALFA CHEMICAL[19]

-

Sunway Pharm Ltd[20]

References

- Thermo Fisher Scientific. (2025, September 5).

- ChemicalBook.

- INDOFINE Chemical Company. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9.

- ChemicalBook.

- Wokai Biological Technology.

- BOC Sciences.

- Google Patents. (2012). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

- ChemicalBook. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9.

- Thermo Fisher Scientific. 4-Ethoxyphenylacetic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

- Santa Cruz Biotechnology. 4-Ethoxyphenylacetic acid | CAS 4919-33-9 | SCBT.

- ALFA CHEMICAL. Good Price CAS:4919-33-9 | 4-Ethoxyphenylacetic Acid for Sale.

- ChemicalBook.

- CymitQuimica.

- Sigma-Aldrich.

- CymitQuimica. CAS 4919-33-9: 4-Ethoxybenzeneacetic acid.

- TCI AMERICA. Cyclobutanes and Cyclobutenes [Chemical Structural Class].

- Tokyo Chemical Industry Co., Ltd. (APAC). Cyclobutanes and Cyclobutenes [Chemical Structural Class].

- Chemos GmbH & Co.KG. (2020, June 8).

- Ambeed.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 78631, Benzeneacetic acid, 4-ethoxy-.

- Sigma-Aldrich. 4-Ethoxyphenylacetic acid | 4919-33-9.

- The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8.

- Sinocure Chemical Group.

- Guidechem.

- Sunway Pharm Ltd. 4-Ethoxyphenylacetic acid - CAS:4919-33-9.

- Fisher Scientific. 4-Ethoxyphenylacetic acid, 98%.

- National Center for Biotechnology Information. (n.d.).

- CAS. (n.d.). 4-Ethoxybenzeneacetic acid - CAS Common Chemistry.

Sources

- 1. Cyclobutanes and Cyclobutenes [Chemical Structural Class] | TCI AMERICA [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 4. 4935-00-6 | CAS DataBase [m.chemicalbook.com]

- 5. 4935-00-6 | Methyl 3-bromocyclobutanecarboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 6. This compound | 4935-00-6 [chemicalbook.com]

- 7. CAS 4919-33-9: 4-Ethoxybenzeneacetic acid | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]

- 10. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 | INDOFINE Chemical Company [indofinechemical.com]

- 11. 4-ETHOXYPHENYLACETIC ACID - Safety Data Sheet [chemicalbook.com]

- 12. bjoka-vip.com [bjoka-vip.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 4-Ethoxyphenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. 4-Ethoxyphenylacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 16. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]

- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 18. Effects of 4-hydroxyphenylacetic acid, a phenolic acid compound from Yucca schidigera extract, on immune function and intestinal health in meat pigeons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alfa-chemical.com [alfa-chemical.com]

- 20. 4-Ethoxyphenylacetic acid - CAS:4919-33-9 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Cis/Trans Isomerism in Methyl 3-bromocyclobutane-1-carboxylate

Abstract

This guide provides a comprehensive technical examination of the cis/trans isomerism in methyl 3-bromocyclobutane-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical nuances of substituted cyclobutane systems. The document delves into the conformational analysis of the cyclobutane ring, the relative stabilities of the cis and trans isomers, and detailed experimental protocols for their synthesis, separation, and characterization. By integrating theoretical principles with practical methodologies, this guide aims to serve as an authoritative resource for the precise manipulation and analysis of these important chemical entities.

Introduction: The Stereochemical Landscape of 1,3-Disubstituted Cyclobutanes

Cyclobutane, a four-membered cycloalkane, deviates significantly from the ideal tetrahedral bond angles of sp³ hybridized carbons, resulting in considerable angle and torsional strain.[1][2] To alleviate this strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[1][3][4][5] This puckering is a dynamic process, with the ring rapidly interconverting between equivalent conformations at room temperature.[1]

When substituents are introduced onto the cyclobutane ring, the conformational landscape and the potential for stereoisomerism become more complex. In 1,3-disubstituted cyclobutanes, such as this compound, the substituents can be on the same side of the ring (cis) or on opposite sides (trans), leading to the formation of diastereomers.[6][7][8] These isomers possess distinct physical and chemical properties, which is of paramount importance in fields like drug development where specific stereoisomers can exhibit vastly different biological activities.

Conformational Analysis and Stability of Cis/Trans Isomers

The puckered nature of the cyclobutane ring gives rise to pseudo-axial and pseudo-equatorial positions for the substituents.[9] The relative stability of the cis and trans isomers in 1,3-disubstituted cyclobutanes is a subject of considerable interest and can be counterintuitive.

Generally, for 1,3-disubstituted cyclobutanes with bulky substituents, the cis isomer is often more stable than the trans isomer.[10][11][12] This is because in the puckered conformation of the cis isomer, both bulky groups can occupy pseudo-equatorial positions, minimizing steric interactions.[9][11][13] In contrast, for the trans isomer to accommodate a puckered conformation, one substituent must occupy a pseudo-axial position, leading to unfavorable 1,3-diaxial interactions with a hydrogen atom on the same side of the ring.[11][13]

However, this generalization is not absolute. Factors such as dipole-dipole interactions and the specific nature of the substituents can influence the relative stabilities.[12] For this compound, a detailed computational and experimental analysis would be required to definitively assign the more stable isomer, though the principle of minimizing steric hindrance by placing the larger groups in pseudo-equatorial positions provides a strong predictive framework.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. Conformational analysis | PDF [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. Identify the following substituted cycloalkanes as cis or trans. ... | Study Prep in Pearson+ [pearson.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]

- 11. homework.study.com [homework.study.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

Methyl 3-bromocyclobutane-1-carboxylate: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromocyclobutane-1-carboxylate is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science.[1][2] Its strained cyclobutane ring, coupled with the reactive centers of an ester and an alkyl bromide, makes it an attractive scaffold for introducing unique three-dimensional motifs into novel compounds. However, these same structural features contribute to its potential chemical instability if not handled and stored with precision. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines scientifically-grounded storage and handling protocols, and details a methodology for assessing its purity over time, ensuring its integrity for critical research and development applications.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper management in a laboratory setting. It is typically supplied as a mixture of cis- and trans- isomers.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrO₂ | [1][4] |

| Molecular Weight | 193.04 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Boiling Point | 193.8 ± 33.0 °C (Predicted) | [5] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity (Typical) | >98.0% (by GC) | [3] |

| CAS Number | 4935-00-6 | [2][3][5] |

Chemical Stability and Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the methyl ester and the secondary alkyl bromide. Understanding these potential degradation routes is paramount to preventing sample decomposition and ensuring experimental reproducibility.

Hydrolysis

The ester linkage is susceptible to cleavage via hydrolysis, a reaction catalyzed by the presence of water, with the rate significantly accelerated by acidic or basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): Exposure to strong or even weak bases can rapidly and irreversibly hydrolyze the ester to the corresponding carboxylate salt and methanol. This is often the most significant and rapid degradation pathway in the presence of contaminants.

-

Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, acidic conditions can also promote the cleavage of the ester back to the carboxylic acid and methanol.

Nucleophilic Substitution and Elimination

The bromine atom, being a good leaving group, makes the C3 position of the cyclobutane ring electrophilic and susceptible to reaction with nucleophiles.

-

Nucleophilic Substitution (Sₙ2): Nucleophiles (e.g., water, alcohols, amines) can displace the bromide, leading to the formation of hydroxyl, alkoxy, or amino derivatives.

-

Elimination (E2): In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of a cyclobutene derivative.

Thermal and Photochemical Decomposition

The compound is noted to be heat-sensitive.[3] Elevated temperatures can provide the activation energy needed to drive the degradation reactions mentioned above or potentially cause other decomposition or polymerization pathways. Furthermore, alkyl halides can be sensitive to UV light, which can induce homolytic cleavage of the carbon-bromine bond to form radical intermediates, initiating a cascade of unwanted side reactions.

The diagram below illustrates the primary degradation vulnerabilities of the molecule.

Caption: Primary degradation pathways for this compound.

Recommended Storage Conditions

To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The primary goals are to minimize exposure to moisture, heat, light, and chemical contaminants. While different suppliers provide slightly varied recommendations, the following protocol represents the most rigorous and scientifically sound approach for ensuring long-term stability.[3][5]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Minimizes thermal degradation and significantly slows the rate of potential hydrolytic and nucleophilic reactions.[5][6] This is the preferred condition for long-term storage (> 6 months). For short-term use, 0-10°C is acceptable but carries a higher risk.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation. This is critical after the manufacturer's seal is broken. |

| Light | Amber Glass Vial / Dark | Protects the compound from potential UV-induced photodegradation of the C-Br bond. |

| Container | Tightly Sealed Borosilicate Glass Vial with PTFE-lined Cap | Ensures a non-reactive storage surface and a tight seal to prevent moisture ingress and leakage.[7] |

Handling and Chemical Incompatibilities

Safe and effective handling is as crucial as proper storage. Due to its classification as a combustible liquid and potential irritant, appropriate precautions must be taken.[4]

4.1. Safe Handling Procedures

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Keep the compound away from all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[7]

-

Use spark-proof tools and ground equipment when transferring large quantities.[7]

-

After dispensing, flush the container headspace with an inert gas before re-sealing to protect the remaining material.

4.2. Chemical Incompatibilities To prevent violent reactions and degradation, segregate this compound from the following chemical classes:[8][9]

-

Strong Oxidizing Agents: Can react vigorously with the organic material.[7]

-

Strong Bases: Will rapidly catalyze ester hydrolysis and may promote elimination reactions.[7]

-

Strong Acids: Can catalyze ester hydrolysis.

-

Alkali Metals: Halogenated compounds can react explosively with reactive metals like sodium or potassium.[9]

Protocol for Stability Assessment by Gas Chromatography (GC)

A periodic assessment of purity is a self-validating system that ensures the compound's integrity before use in a critical synthesis. Gas chromatography with a Flame Ionization Detector (GC-FID) is an excellent method for this purpose, given its ability to separate the parent compound from potential volatile degradation products.[3]

Experimental Workflow

The workflow involves preparing a standardized sample, analyzing it via GC-FID, and comparing the peak area of the parent compound against potential degradation products or an internal standard over time.

Caption: Experimental workflow for assessing compound purity via GC-FID.

Step-by-Step Methodology

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable high-purity solvent in which the compound is soluble (e.g., Ethyl Acetate, Dichloromethane). This is the stock solution.

-

Prepare a working sample by diluting the stock solution 1:100 in the same solvent.

-

-

Instrumentation (Example GC-FID Conditions):

-

Injector: Split/Splitless, 250°C, Split ratio 50:1.

-

Column: A non-polar or mid-polarity column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 220°C, hold for 5 minutes.

-

Detector (FID): 280°C.

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Note: This is a starting point; the method must be optimized for the specific instrument and column in use.

-

-

Analysis and Data Interpretation:

-

Inject 1 µL of the working sample.

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

For a time-point study, analyze samples stored under various conditions (e.g., -20°C vs. 4°C vs. room temperature) at T=0, 1 month, 3 months, etc. A decrease in the main peak's area percent and the appearance of new peaks would indicate degradation.

-

Conclusion

The chemical integrity of this compound is contingent upon a rigorous and scientifically informed approach to its storage and handling. The principal threats to its stability are moisture, elevated temperatures, and contamination with bases or other nucleophiles. By adhering to a protocol of freezer storage (-20°C) under an inert atmosphere and in tightly sealed containers, users can significantly mitigate the risk of degradation. Regular purity assessments via techniques like Gas Chromatography provide an essential quality control check, ensuring that this valuable building block performs reliably and reproducibly in complex synthetic applications.

References

-

MSDS of this compound. MSDS of this compound. [Link]

-

University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. [Link]

-

Chapman University. Guidelines for Chemical Storage. [Link]

-

University of California, Berkeley. Safe Storage of Hazardous Chemicals. [Link]

-

Health and Safety Authority. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 4935-00-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound CAS#: 4935-00-6 [m.chemicalbook.com]

- 6. This compound | 4935-00-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chapman.edu [chapman.edu]

- 9. nottingham.ac.uk [nottingham.ac.uk]

Commercial availability and purity of Methyl 3-bromocyclobutane-1-carboxylate

An In-depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate: Commercial Availability and Purity for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 4935-00-6) is a key building block in modern medicinal chemistry and organic synthesis. Its rigid cyclobutane scaffold provides a unique three-dimensional framework that is increasingly sought after in the design of novel therapeutics. The incorporation of this moiety can significantly influence the conformational rigidity, metabolic stability, and cell permeability of a drug candidate, making it a valuable tool for lead optimization.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial availability and purity of this compound. As a Senior Application Scientist, the focus will be on the practical implications of purity, the analytical methods for its determination, and the potential impact of impurities on research outcomes.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers. It is typically sold as a mixture of cis and trans isomers and is characterized as a colorless to light yellow liquid. The purity of commercially available material generally ranges from 95% to over 98%, with gas chromatography (GC) being a common method for purity assessment.[3]

When sourcing this reagent, it is crucial to consider not just the stated purity but also the analytical techniques used to determine it and the information provided about the isomeric ratio. For applications sensitive to stereochemistry, knowing the cis:trans ratio is of paramount importance.

Below is a table summarizing the offerings from a selection of commercial suppliers. This is not an exhaustive list but represents a snapshot of the current market.

| Supplier | Product Number | Stated Purity | Analytical Method | Isomer Information |

| TCI America | M3616 | >98.0% | GC | cis- and trans- mixture |

| CymitQuimica | N/A | 97% | Not Specified | Synonyms include cis and trans |

| ChemicalBook | 4935-00-6 | 99% (from some suppliers) | Not Specified | Not Specified |

| Abovchem | AC011388 | 95% | Not Specified | Not Specified |

| BLD Pharm | BD00773949 | Not Specified | Not Specified | cis-isomer available separately |

Key Sourcing Considerations:

-

Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should provide the measured purity, the method of analysis, and ideally, the isomeric ratio.

-

Isomer Specification: If your synthesis is stereospecific, seek suppliers who can provide information on the cis:trans ratio or offer the separated isomers.[4]

-

Intended Use: For early-stage research, a 95-97% purity mixture of isomers may be sufficient. For later-stage development and GMP synthesis, a higher purity, well-characterized material is essential.

Purity Analysis and Common Impurities

Ensuring the purity of this compound is critical for the reproducibility and success of synthetic transformations. The primary methods for assessing purity and isomeric ratio are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Synthesis-Related Impurities

Understanding the synthetic origin of this compound helps in anticipating potential impurities. A common synthetic route starts from methyl 3-oxocyclobutanecarboxylate.[5][6] This involves a reduction of the ketone followed by a bromination step.

Caption: Synthetic route and potential impurities.

Based on this pathway, common impurities may include:

-

Unreacted Starting Material: Methyl 3-oxocyclobutane-1-carboxylate.

-

Intermediate: Methyl 3-hydroxycyclobutane-1-carboxylate.

-

By-products: From the brominating agent (e.g., triphenylphosphine oxide).

-

Solvents: Residual solvents from reaction and purification (e.g., dichloromethane, tetrahydrofuran).

Analytical Methodologies

1. Gas Chromatography (GC)

GC is an excellent method for assessing the overall purity of volatile compounds like this compound. It separates compounds based on their boiling points and interaction with the stationary phase.

Experimental Protocol:

-

Instrument: Agilent GC system with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

Sample Preparation: Dilute 1 µL of the material in 1 mL of dichloromethane or ethyl acetate. Inject 1 µL.

Data Interpretation: The area percent of the main peak(s) corresponding to the cis and trans isomers relative to the total area of all peaks gives the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is invaluable for structural confirmation and determining the isomeric ratio. The chemical shifts and coupling constants of the cyclobutane protons will differ between the cis and trans isomers.

Experimental Protocol:

-

Instrument: Bruker 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

-

Acquisition: Standard proton experiment.

Data Interpretation:

-

Structural Confirmation: The presence of the methoxy singlet (around 3.7 ppm) and the multiplets for the cyclobutane protons confirms the basic structure.[7]

-

Isomeric Ratio: By integrating the distinct signals corresponding to each isomer, the cis:trans ratio can be accurately determined. For example, a proton adjacent to the bromine atom may have a different chemical shift in the cis and trans isomers.

3. High-Performance Liquid Chromatography (HPLC)

While GC is common, HPLC can also be used, especially for monitoring reactions or for preparative separation of isomers. A reverse-phase method would be a typical starting point.

Experimental Protocol:

-

Instrument: Waters Alliance HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water gradient.

-

A: Water

-

B: Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve 1 mg/mL in acetonitrile.

Quality Control Workflow

A robust quality control (QC) process is essential before using this compound in any synthesis.

Caption: Quality control workflow for incoming material.

Impact on Research and Drug Development

The purity of this compound can have a profound impact on research outcomes.

-

Reaction Stoichiometry: Inaccurate assessment of purity can lead to incorrect stoichiometry in subsequent reactions, potentially reducing yield and generating more by-products.

-

Biological Screening: If the compound itself is being screened for biological activity, impurities may lead to false positives or negatives.

-

Structure-Activity Relationships (SAR): In drug discovery, the presence of an unknown ratio of cis and trans isomers will confound SAR studies, as the two isomers will likely have different biological activities and properties.

Conclusion

This compound is a valuable and accessible building block for chemical research and drug development. A thorough understanding of its commercial availability and a rigorous approach to purity assessment are paramount for ensuring the reliability and reproducibility of experimental results. Researchers should not rely solely on the supplier's stated purity but should implement an internal quality control process, utilizing techniques like GC and NMR, to confirm identity, purity, and isomeric ratio before use. This due diligence is a cornerstone of scientific integrity and will ultimately accelerate the path to discovery.

References

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:4935-00-6 - Abovchem [abovchem.com]

- 4. 4935-00-6|Methyl 3-bromocyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 4935-00-6 [m.chemicalbook.com]